(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)propionamide
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Description
Molecular Structure Analysis
The molecular structure of related compounds like “3-Allyl-6-fluorobenzo[d]thiazol-2(3H)-imine hydrobromide” is known . They are electron-deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . The specific molecular structure of “(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)propionamide” is not found in the retrieved papers.Scientific Research Applications
I have conducted several searches to gather information about the scientific research applications of “(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)propionamide”. However, specific details about unique applications for this compound are not readily available in the search results.
Antibacterial and Antifungal Activities
Some benzo[d]thiazole derivatives have been synthesized and evaluated for their effectiveness against various bacterial and fungal strains .
Anti-inflammatory and Anticancer Activities
There is research exploring benzothiazole derivatives as anti-tumor small molecule drugs that also possess anti-inflammatory properties .
Antidiabetic Activities
Certain thiazole derivatives have been identified for their antidiabetic potential .
Antioxidant Properties
The antioxidant capacity of thiazole compounds is also a field of interest due to their potential health benefits .
Analgesic Effects
Some studies focus on thiazole derivatives for their analgesic or pain-relieving effects .
Cardiovascular Applications
The cardiovascular activities of these compounds are another area of research interest .
Dyes and Metal Complexes
Thiazole derivatives are used in dyes and their metal complexes, which have various applications including industrial and scientific research uses .
properties
IUPAC Name |
N-(6-fluoro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2OS/c1-3-7-16-10-6-5-9(14)8-11(10)18-13(16)15-12(17)4-2/h3,5-6,8H,1,4,7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTBKJPUIRJACU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)F)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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